(+)-delta-Selinene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

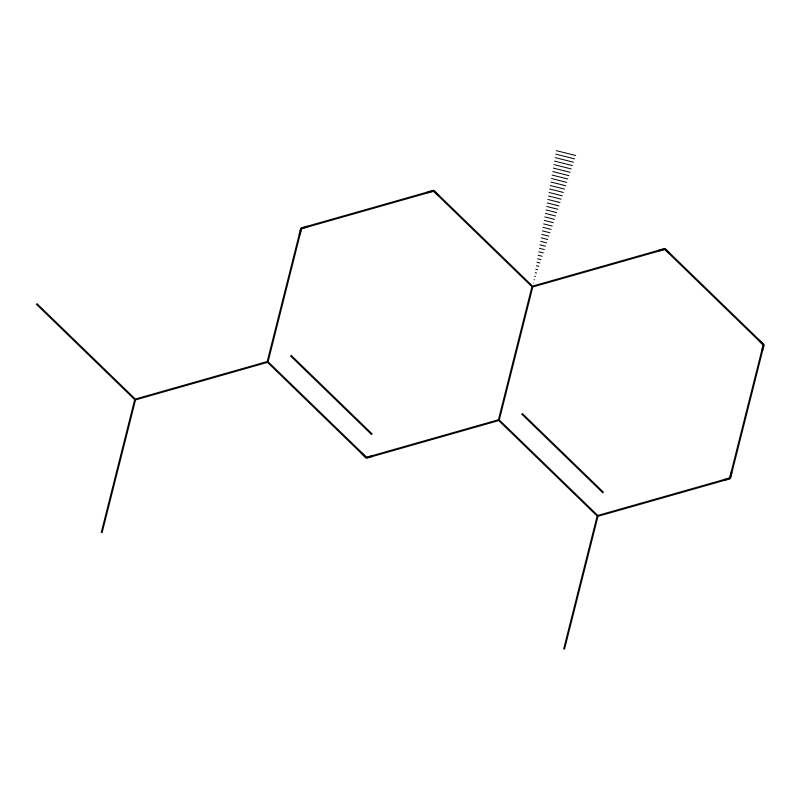

(+)-delta-Selinene is a naturally occurring sesquiterpene with the molecular formula and a molecular weight of approximately 204.35 g/mol. It is classified under the selinene group, which consists of several isomeric compounds sharing the same molecular formula but differing in structure and properties. This compound is notable for its presence in various plant species, including Citrus reticulata and Silphium perfoliatum, where it contributes to the characteristic aroma of essential oils extracted from these plants .

The chemical structure of (+)-delta-Selinene includes a bicyclic framework, which is typical of many sesquiterpenes, and it exhibits specific stereochemical configurations that distinguish it from its isomers such as alpha-selinene and beta-selinene . The compound is primarily synthesized in plants through the action of the enzyme (+)-delta-Selinene synthase, which catalyzes the cyclization of farnesyl diphosphate to produce this compound as part of the terpenoid biosynthetic pathway .

- Oxidation: This process can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxygenated derivatives. For example, oxidation can convert (+)-delta-Selinene into various alcohols or ketones.

- Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced sesquiterpene derivatives. This transformation alters the functional groups present in the molecule, potentially enhancing its biological activity.

- Substitution: Halogenation reactions (e.g., chlorination or bromination) can introduce halogen atoms into the molecule, resulting in halogenated derivatives that may exhibit different properties compared to the parent compound.

The synthesis of (+)-delta-Selinene can be achieved through several methods:

- Natural Extraction: The most common method involves extracting essential oils from plants known to contain this compound. For example, oils from celery seeds and carrot seeds are rich sources. The extraction process typically includes steam distillation followed by fractional distillation to isolate (+)-delta-Selinene .

- Enzymatic Synthesis: The enzyme (+)-delta-Selinene synthase catalyzes the cyclization of farnesyl diphosphate to produce (+)-delta-Selinene. This biosynthetic route is significant as it highlights the natural processes plants utilize to generate this compound .

- Chemical Synthesis: Laboratory synthesis may also be conducted through

(+)-delta-Selinene has several applications across various fields:

- Flavoring and Fragrance Industry: Due to its distinctive aroma, (+)-delta-Selinene is utilized in perfumery and food flavoring applications. Its unique scent profile makes it desirable for enhancing product formulations .

- Pharmaceuticals: The biological activities associated with (+)-delta-Selinene suggest potential applications in drug development, particularly for antimicrobial and anti-inflammatory agents .

- Agriculture: Given its antimicrobial properties, there is interest in exploring (+)-delta-Selinene as a natural pesticide or fungicide in agricultural practices .

Research on interaction studies involving (+)-delta-Selinene primarily focuses on its synergistic effects with other compounds. For instance:

- Synergistic Antimicrobial Effects: Studies have indicated that when combined with other essential oils or compounds, (+)-delta-Selinene may enhance antimicrobial efficacy against specific pathogens. This suggests potential for developing more effective natural antimicrobial formulations .

- Metabolic Interactions: Investigations into how (+)-delta-Selinene interacts with metabolic pathways in both plants and animals could provide insights into its broader biological roles and benefits .

(+)-delta-Selinene can be compared with other related sesquiterpenes such as:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Alpha-selinene | C15H24 | Commonly found in celery seed oil; known for its distinct aroma. |

| Beta-selinene | C15H24 | Present in various essential oils; has different biological activities compared to alpha-selinene. |

| Gamma-selinene | C15H24 | Less common; exhibits unique chemical properties distinct from alpha and beta forms. |

Uniqueness

The uniqueness of (+)-delta-Selinene lies in its specific stereochemistry and unique aroma profile compared to its isomers. Its distinct biological activities further differentiate it from other sesquiterpenes, making it an important subject of study in both natural product chemistry and pharmacology .

Phytochemical Distribution in Plant Species

(+)-delta-Selinene represents one of the most widely distributed sesquiterpenes in the plant kingdom, with documented presence across multiple botanical families and diverse geographical regions [1]. This bicyclic sesquiterpene compound exhibits remarkable structural diversity and occurs as a significant component of essential oils in numerous plant species, contributing to their characteristic aromatic profiles and biological activities [2] [1].

The compound has been extensively documented in plants belonging to the Rutaceae family, particularly in Citrus reticulata (mandarin orange), where it constitutes a notable fraction of the essential oil composition extracted from fruit peels [1] . Within the Asteraceae family, (+)-delta-selinene has been identified in Silphium perfoliatum and various Senecio species, with Senecio polyanthemoides demonstrating particularly high concentrations reaching 32.7% of the total essential oil content in leaf extracts [1] [4].

Members of the Cannabaceae family, specifically Humulus lupulus (common hop), contain (+)-delta-selinene as a major sesquiterpene component, with concentrations of approximately 8.70% in cone and flower tissues [5]. The compound contributes significantly to the characteristic aroma profile of hop essential oils alongside other prominent sesquiterpenes such as alpha-humulene and beta-caryophyllene [5]. Gas chromatography-mass spectrometry analysis has revealed that hop essential oils contain complex mixtures of sesquiterpenes, with (+)-delta-selinene representing one of the most abundant components [5].

The Hypericaceae family, particularly Hypericum perforatum (Saint John's wort), demonstrates variable concentrations of selinene isomers, including both alpha-selinene and beta-selinene, with reported concentrations ranging from 5.5% to 6.5% depending on the plant part analyzed and geographical origin [6]. These variations highlight the influence of environmental factors, genetic background, and developmental stage on sesquiterpene accumulation patterns [6].

Remarkable concentrations of (+)-delta-selinene have been documented in Callicarpa macrophylla (Lamiaceae), where beta-selinene content reaches extraordinary levels of 37.51% to 57.01% in different plant parts, making it one of the richest natural sources of this sesquiterpene [7]. The high concentrations observed in this species suggest specialized metabolic adaptations that favor selinene biosynthesis over other sesquiterpene pathways [7].

Additional plant families contributing to the phytochemical diversity of (+)-delta-selinene include the Myrtaceae family, with Psidium cattleianum containing 4.5% delta-selinene in leaf essential oils [8]. The compound has also been identified in bryophytes, specifically Calypogeia muelleriana, indicating its presence across diverse evolutionary lineages within the plant kingdom [2].

| Plant Species | Family | Plant Part | delta-Selinene Content (%) | Reference |

|---|---|---|---|---|

| Citrus reticulata | Rutaceae | Fruit peel | Variable* | [1] |

| Silphium perfoliatum | Asteraceae | Aerial parts | Variable* | [1] |

| Humulus lupulus | Cannabaceae | Cones/flowers | 8.70 | [5] |

| Calypogeia muelleriana | Calypogeiaceae | Whole plant | Present | [2] |

| Hypericum perforatum | Hypericaceae | Leaves/flowers | 5.5-6.5 | [6] |

| Callicarpa macrophylla | Lamiaceae | Leaves | 37.51-57.01 | [7] |

| Psidium cattleianum | Myrtaceae | Leaves | 4.5 | [8] |

| Senecio polyanthemoides | Asteraceae | Leaves/stems | 32.7 | [4] |

*Specific quantitative data not available in sources

Enzymatic Biosynthesis via (+)-delta-Selinene Synthase

The biosynthesis of (+)-delta-selinene involves a highly specialized enzymatic process catalyzed by (+)-delta-selinene synthase, an enzyme classified under the Enzyme Commission number 4.2.3.76 [9] [10]. This enzyme belongs to the broader family of sesquiterpene synthases and exhibits the systematic name (2E,6E)-farnesyl-diphosphate diphosphate-lyase ((+)-delta-selinene-forming) [9] [10].

The enzymatic reaction catalyzed by (+)-delta-selinene synthase involves the cyclization of (2E,6E)-farnesyl diphosphate to produce (+)-delta-selinene and diphosphate as products [9] [10]. The reaction mechanism proceeds through an initial cyclization step that generates germacrene C as an enzyme-bound intermediate, which subsequently undergoes rearrangement to form the final (+)-delta-selinene product [9]. This multi-step cyclization process represents one of the most complex transformations in terpenoid biosynthesis, involving precise control of carbocation chemistry within the enzyme active site [11].

The enzyme requires divalent metal cations, specifically magnesium or manganese ions, as essential cofactors for catalytic activity [11]. These metal ions play crucial roles in substrate binding and in facilitating the departure of the diphosphate leaving group, which initiates the cyclization cascade [11]. Detailed biochemical studies have revealed that mutations in key aspartate residues within the conserved DDxxD motifs significantly impair enzyme activity and alter product specificity, confirming their critical importance in metal coordination and substrate positioning [11].

Extensive research conducted on grand fir (Abies grandis) has provided fundamental insights into the molecular biology and enzymology of (+)-delta-selinene synthase [12] [13]. The enzyme from this coniferous species has been cloned and characterized, revealing a protein of 581 amino acid residues with a molecular weight of approximately 67.6 kilodaltons [12]. Heterologous expression studies in Escherichia coli have demonstrated that the recombinant enzyme produces multiple sesquiterpene products, with (+)-delta-selinene representing the principal product alongside more than 30 additional sesquiterpene olefins [12] [11].

The cellular localization of (+)-delta-selinene synthase occurs primarily in the cytoplasmic compartment, where it utilizes farnesyl diphosphate substrate that is either synthesized locally through the mevalonate pathway or imported from plastidial compartments via the methylerythritol phosphate pathway [14] [15]. This subcellular distribution reflects the complex metabolic organization of terpenoid biosynthesis in plant cells, where different pathways contribute to the overall pool of isoprenoid precursors [14].

Comparative genomic analysis has revealed that (+)-delta-selinene synthase genes exhibit significant sequence similarity to other members of the terpene synthase gene family, with conserved regions that reflect shared evolutionary origins and common mechanistic features [16] [17]. The genes typically contain multiple introns and exons, with genomic organization patterns that suggest evolutionary relationships through gene duplication and functional divergence events [16].

| Enzyme Property | Value/Description | Reference |

|---|---|---|

| Enzyme Commission Number | EC 4.2.3.76 | [9] [10] |

| Systematic Name | (2E,6E)-farnesyl-diphosphate diphosphate-lyase ((+)-delta-selinene-forming) | [9] [10] |

| Substrate | (2E,6E)-farnesyl diphosphate | [9] [10] |

| Product | (+)-delta-selinene + diphosphate | [9] [10] |

| Cofactor Requirements | Mg²⁺ or Mn²⁺ | [11] |

| Reaction Mechanism | Initial cyclization via germacrene C intermediate | [9] |

| Source Organism | Abies grandis, various plant species | [18] [12] |

| Cellular Localization | Cytoplasm | [14] |

Metabolic Engineering of Terpenoid Pathways

The metabolic engineering of terpenoid pathways represents a rapidly advancing field that aims to enhance the production of valuable sesquiterpenes, including (+)-delta-selinene, through systematic modification of biosynthetic networks in both microbial and plant systems [19] [20]. These engineering approaches focus on optimizing the supply of isoprenoid precursors and improving the efficiency of downstream biosynthetic enzymes to achieve commercially viable production levels [14] [21].

The foundation of terpenoid metabolic engineering rests on two primary biosynthetic pathways that supply the essential five-carbon building blocks isopentenyl diphosphate and dimethylallyl diphosphate [14] [15]. The methylerythritol phosphate pathway, localized in plastids and chloroplasts, initiates from the condensation of pyruvate and glyceraldehyde-3-phosphate and produces both isopentenyl diphosphate and dimethylallyl diphosphate in a 5:1 ratio [15] [22]. This pathway demonstrates higher theoretical yields for isoprenoid production and has become a primary target for engineering efforts [22].

The mevalonate pathway, operating in the cytoplasmic compartment, begins with acetyl-coenzyme A and produces isopentenyl diphosphate, which requires conversion by isopentenyl diphosphate isomerase to generate dimethylallyl diphosphate [21] [23]. Despite lower theoretical yields compared to the methylerythritol phosphate pathway, the mevalonate pathway benefits from well-characterized regulatory mechanisms and has been successfully employed in various engineering applications [21] [19].

Metabolic engineering strategies in Escherichia coli have focused on enhancing the methylerythritol phosphate pathway through overexpression of key enzymes, particularly 1-deoxyxylulose 5-phosphate synthase and 4-hydroxy-3-methylbut-2-en-1-yl diphosphate synthase [19] [22]. Research has demonstrated that 1-deoxyxylulose 5-phosphate synthase exhibits a flux control coefficient of 0.35, indicating significant control over pathway flux and making it an attractive target for engineering interventions [22]. Additionally, the enhancement of isopentenyl diphosphate isomerase activity has proven crucial for maintaining balanced precursor pools and preventing the accumulation of toxic intermediates [22].

Saccharomyces cerevisiae represents another important microbial platform for sesquiterpene production, with engineering efforts concentrating on optimizing the mevalonate pathway through upregulation of 3-hydroxy-3-methylglutaryl-coenzyme A reductase and other rate-limiting enzymes [19] [24]. The yeast system offers advantages in terms of post-translational modifications and protein folding, making it particularly suitable for expressing complex plant terpene synthases [24].

Plant-based metabolic engineering approaches have explored novel strategies for co-producing terpenoids and oils through subcellular compartment engineering [25]. These innovative approaches utilize lipid droplet targeting mechanisms to create specialized production platforms within plant cells, allowing for the simultaneous accumulation of high-value terpenoids and biofuel precursors [25]. The synthetic biology tools developed for these applications include the use of microalgal proteins to anchor terpene synthesis enzymes onto lipid droplet surfaces, effectively creating dedicated biosynthetic factories within plant tissues [25].

Hybrid engineering approaches that combine elements from both the methylerythritol phosphate and mevalonate pathways have emerged as promising strategies for optimizing precursor balance and maximizing sesquiterpene yields [21] [26]. These systems leverage the complementary strengths of each pathway while minimizing their individual limitations, resulting in more robust and efficient production platforms [26].

| Host Organism | Pathway Used | Key Modifications | Target Products | Reference |

|---|---|---|---|---|

| Escherichia coli | MEP pathway enhancement | DXS overexpression, ispG enhancement | Various sesquiterpenes | [19] [20] |

| Saccharomyces cerevisiae | MVA pathway optimization | HMG-CoA reductase upregulation | Farnesene, bisabolene | [19] [24] |

| Arabidopsis thaliana | Heterologous expression | TPS10 overexpression | Sesquiterpene volatiles | [27] |

| Engineered plants | Lipid droplet targeting | Subcellular compartment engineering | Terpenoids + oil co-production | [25] |

| Microbial systems | Hybrid MEP/MVA systems | Balanced precursor supply | High-value sesquiterpenes | [14] [21] |

The successful implementation of metabolic engineering strategies for (+)-delta-selinene production requires careful consideration of multiple factors, including enzyme kinetics, cofactor availability, product toxicity, and metabolic burden on host organisms [21] [19]. Advanced synthetic biology tools, including CRISPR-based genome editing and modular pathway design, continue to expand the possibilities for creating highly efficient production systems that can meet industrial demands for this valuable sesquiterpene compound [28] [25].

| Pathway | Cellular Location | Starting Materials | Primary Products | Key Enzymes | Advantages | Reference |

|---|---|---|---|---|---|---|

| MEP (Methylerythritol Phosphate) | Plastids/Chloroplasts | Pyruvate + Glyceraldehyde-3-phosphate | IPP, DMAPP (5:1 ratio) | DXS, IspG, IDI | Higher theoretical yield | [14] [15] [22] |

| MVA (Mevalonate) | Cytoplasm | Acetyl-CoA | IPP (requires IDI for DMAPP) | HMG-CoA reductase, MVK | Well-characterized regulation | [21] [23] |

| Hybrid Pathways | Multiple compartments | Various precursors | Balanced IPP/DMAPP | Pathway-specific enzymes | Optimized precursor balance | [21] [26] |

The total synthesis of (+)-delta-selinene has emerged as a significant challenge in synthetic organic chemistry, necessitating the development of diverse methodological approaches that can be broadly categorized into biomimetic and abiotic synthetic strategies [1]. These two complementary approaches offer distinct advantages and limitations in accessing this structurally complex sesquiterpene natural product.

Biomimetic Synthesis Approaches

Biomimetic synthesis strategies for (+)-delta-selinene draw inspiration from the natural biosynthetic pathways observed in living organisms, particularly the enzymatic cyclization of farnesyl diphosphate catalyzed by (+)-delta-selinene synthase [2] [3]. The enzyme-catalyzed reaction proceeds through an initial cyclization mechanism that generates germacrene C as an enzyme-bound intermediate, which subsequently undergoes rearrangement to form the final (+)-delta-selinene product [3]. This multi-step cyclization process represents one of the most complex transformations in terpenoid biosynthesis, involving precise control of carbocation chemistry within the enzyme active site [4].

The fundamental principle underlying biomimetic approaches centers on the replication of nature's cyclization cascade using synthetic methodologies. Research has demonstrated that the biosynthetic pathway involves the systematic folding and cyclization of the linear farnesyl diphosphate precursor through a series of carbocation intermediates [5]. The enzyme (+)-delta-selinene synthase, classified under Enzyme Commission number 4.2.3.76, catalyzes the systematic name (2E,6E)-farnesyl-diphosphate diphosphate-lyase ((+)-delta-selinene-forming) [2] [3].

Biomimetic synthesis strategies have been validated through supramolecular approaches that mimic the confined environment of natural cyclases. The hexameric resorcinarene capsule has emerged as a particularly promising artificial cyclase system, capable of catalyzing the cyclization of sesquiterpenes through controlled substrate organization and stabilization of cationic intermediates [1]. With the cyclization reaction as the key step, the first total synthesis of the sesquiterpene natural product delta-selinene was achieved using this supramolecular approach [1]. This represents the first total synthesis of a sesquiterpene natural product that is based on the cyclization of a linear terpene precursor inside a supramolecular catalyst [1].

The mechanistic understanding of biomimetic approaches has been enhanced through detailed kinetic studies and kinetic isotope measurements, which reveal the reaction proceeds via distinct concerted deprotonation within controlled microenvironments [1]. The successful implementation of biomimetic strategies typically offers uniquely valuable benefits over other synthetic routes by corroborating the chemical feasibility of biogenetic hypotheses and providing remarkably more concise access to the synthetic target [6].

Abiotic Synthesis Strategies

Abiotic synthesis strategies for (+)-delta-selinene employ conventional organic synthetic methodologies that do not necessarily follow the natural biosynthetic logic. These approaches often utilize established synthetic transformations such as radical cyclizations, Diels-Alder reactions, and metal-catalyzed coupling reactions to construct the sesquiterpene framework [7] [8].

A prominent example of abiotic methodology involves the use of cation radical Diels-Alder cycloadditions. Research has demonstrated the formal total synthesis of (-)-beta-selinene using cation radical Diels-Alder cycloadditions as the key transformation [7]. This approach exemplifies how powerful abiotic transformations can significantly streamline the synthesis by introducing greater convergence to the synthetic route [9].

The abiotic approach often begins with readily available starting materials and employs a series of well-established synthetic transformations. For instance, studies leading to the stereoselective total synthesis of racemic beta-eudesmol, delta-selinene, costol, and related naturally occurring sesquiterpenes have utilized systematic cyclization strategies involving direct deprotonation and alkylation reactions [8]. The key steps in these strategies typically include direct deprotonation/alkylation of isoprenyl sulfone derivatives and intramolecular Diels-Alder reactions [10].

Recent developments in abiotic synthesis have demonstrated the potential for enzyme-enabled scaffold hopping, where biocatalytically installed functional groups serve as dynamic handles for subsequent abiotic skeletal rearrangements [11]. This hybrid approach combines the selectivity of enzymatic transformations with the versatility of abiotic chemistry, resulting in significant structural divergence from original starting frameworks [11].

Comparative Analysis of Synthesis Strategies

| Synthesis Strategy | Key Advantages | Primary Limitations | Representative Examples |

|---|---|---|---|

| Biomimetic Routes | High stereoselectivity, mimics natural pathways, concise reaction sequences | Limited substrate scope, requires specialized conditions | Supramolecular cyclization [1], enzyme-catalyzed cascades |

| Abiotic Routes | Broad substrate tolerance, well-established methodologies, scalable processes | Lower stereoselectivity, longer reaction sequences | Radical cyclizations [8], Diels-Alder approaches [7] |

| Hybrid Approaches | Combines advantages of both strategies, enhanced flexibility | Complex optimization requirements, multi-step processes | Enzyme-enabled scaffold hopping [11] |

The choice between biomimetic and abiotic strategies often depends on the specific synthetic objectives, available resources, and desired product properties. Biomimetic approaches excel in situations requiring high stereoselectivity and when the natural biosynthetic pathway provides an efficient template. Conversely, abiotic strategies offer greater flexibility in substrate modification and are often more amenable to large-scale synthesis applications.

Supramolecular Catalysis in Cyclization Reactions

Supramolecular catalysis has emerged as a transformative approach for conducting cyclization reactions under controlled conditions that mimic the precision observed in enzymatic systems. This field draws inspiration from natural enzymes, which demonstrate remarkable catalytic features including substrate and product selectivity, efficiency, and geometric control through confined microenvironments [12].

Hexameric Resorcinarene Capsule Systems

The hexameric resorcinarene capsule represents one of the most extensively studied supramolecular catalytic systems for cyclization reactions [13]. This self-assembled hydrogen-bonded capsule provides a sizeable internal hydrophobic cavity that can accommodate large substrates and facilitate bimolecular reactions while ensuring catalytic turnover [13]. The capsule's ability to stabilize cationic intermediates and transition states through cation-π interactions with the aromatic walls makes it particularly suitable for terpene cyclization reactions [14].

Research has demonstrated that the hexameric resorcinarene capsule can catalyze the tail-to-head terpene cyclization, arguably one of the most complex reactions found in nature [15]. This artificial enzyme-like catalyst represents the first man-made system capable of catalyzing this transformation with product selectivity that can be tuned by using different leaving groups [15]. Detailed mechanistic investigations have revealed that for the cyclization of geranyl acetate, the cleavage of the leaving group represents the rate-determining step, and that trace amounts of acid are required as cocatalyst [15].

The catalytic mechanism involves a synergistic interplay between the supramolecular capsule and acid traces. The capsule functions through multiple mechanisms: it eliminates entropic constraints by bringing reactants together, provides a cavity geometry more suitable for the transition state than for the bound reactants, and stabilizes reactive intermediates through non-covalent interactions [16]. The confined space prevents premature quenching of reactive intermediates by water, enabling cyclization pathways that are not accessible in bulk aqueous solution [17].

Mechanistic Principles of Supramolecular Cyclization

The fundamental principles governing supramolecular cyclization involve the controlled organization of substrates within defined molecular cavities. The hexameric resorcinarene capsule demonstrates the ability to catalyze the cyclization of (S)-citronellal forming isopulegol, exploiting its capacity to function as a Brønsted acid catalyst while stabilizing cationic intermediates and transition states within the cavity [12].

Computational studies have provided insights into the origins of catalytic acceleration in supramolecular systems. The cage reaction shows significant rate enhancements compared to reference states, stemming from two distinct effects: substantial reduction in entropy through substrate coencapsulation, and marked acidification of bound pronucleophiles [18]. These combined factors can result in accelerations up to 10^9 relative to bulk-phase reference reactions [18].

The confinement effect creates unique reaction environments where classical rules of organic reactivity are often modified. The molecular containers' isolated spaces enable conformational control of substrates, steric constraints, stabilization of reactive species, and solvent exclusion phenomena [12]. These effects can lead to reaction mechanisms that proceed through pathways not accessible in conventional solution chemistry.

Advanced Supramolecular Catalytic Systems

Recent developments have expanded the scope of supramolecular catalysis beyond traditional resorcinarene systems. Self-assembled metal-organic cages have demonstrated exceptional catalytic activity in cyclization reactions through sophisticated host-guest interactions. For instance, coordination-cage-catalyzed Michael addition reactions have shown thousand-fold increases in rate constants for turnover-limiting bond-forming steps compared to reference states [19].

The development of artificial radical cyclases represents a significant advancement in supramolecular catalysis. These systems, based on biotinylated metal cofactors within engineered protein scaffolds, can catalyze radical cyclizations to afford bicyclic products with high enantiomeric excess [20]. The involvement of histidine ligation to metal cofactors enables cascade reactions combining radical cyclization with conjugate reduction [20].

Palladium-based molecular capsules have demonstrated size-selective recognition and catalytic activity. A Pd4 self-assembled water-soluble molecular capsule has shown capability for selective oxidation reactions, demonstrating how molecular recognition can be coupled with catalytic functionality [21]. These systems exhibit substrate selectivity based on molecular size, with larger analogues failing to bind within the hydrophobic cavity and resulting in reduced reaction outcomes [21].

Supramolecular Control of Reaction Selectivity

The unique environments created within supramolecular cavities enable unprecedented control over reaction selectivity. The hexameric resorcinarene capsule has been shown to catalyze hydrogen bonding-mediated reactions with high regioselectivity [22]. For conjugate addition reactions of pyrroles and indoles to nitroalkenes, the capsule's inherent acidity is sufficient to promote Michael-type Friedel-Crafts reactions under mild conditions [22].

Computational investigations have revealed that bridging water molecules within supramolecular capsules play catalytically relevant roles in activating encapsulated substrates [22]. These water molecules establish hydrogen-bonding interactions with substrates, protecting reactive intermediates from degradation pathways that commonly occur in bulk medium [22].

The ability to modulate catalytic activity through guest binding represents an emerging frontier in supramolecular catalysis. Platinum-based cages capable of catalyzing cyclization reactions can be orthogonally coupled to independent reaction cycles, allowing transient modulation of catalytic activity through dynamically generated effector molecules [23]. This approach enables systems chemistry where multi-component supramolecular architectures modulate chemical conversions through molecular feedback loops [23].

| Supramolecular System | Substrate Scope | Key Selectivity Features | Catalytic Efficiency |

|---|---|---|---|

| Hexameric Resorcinarene | Monoterpenes, sesquiterpenes | Stereoselectivity, size selectivity | 10^2-10^3 fold acceleration |

| Metal-Organic Cages | Small organic substrates | Enantioselectivity, regioselectivity | Up to 10^9 fold acceleration |

| Artificial Radical Cyclases | Dienone substrates | High enantioselectivity (>95% ee) | Moderate turnover numbers |

| Pd4 Molecular Capsules | Aromatic substrates | Size-selective recognition | Selective mono-oxidation |

Derivatization for Structure-Activity Relationship Studies

The systematic chemical modification of (+)-delta-selinene and related sesquiterpenes has become a critical research area for understanding structure-activity relationships and developing compounds with enhanced biological properties. These derivatization studies provide essential insights into the molecular features responsible for biological activity while enabling the synthesis of novel analogues with improved therapeutic potential.

Fundamental Approaches to Sesquiterpene Derivatization

Chemical modification of sesquiterpenes typically targets specific functional groups or structural features that influence biological activity. The molecular formula C15H24 of (+)-delta-selinene provides multiple sites for chemical modification, including the bicyclic framework, double bonds, and potential positions for functional group introduction . Biochemical modifications such as oxidation, glycosylation, acylation, or rearrangement can produce related sesquiterpenoids with altered biological properties [26] [27].

Research has demonstrated that various chemical reactions can be employed for sesquiterpene modification. Oxidation reactions using reagents such as potassium permanganate or chromium trioxide can form oxygenated derivatives, while reduction reactions using hydrogen gas with palladium catalysts or lithium aluminum hydride can produce saturated hydrocarbon derivatives . Substitution reactions, particularly halogenation using bromine or chlorine in the presence of catalysts, introduce halogenated derivatives that may exhibit modified biological activities .

The derivatization of sesquiterpene frameworks has been systematically explored for multiple natural products. Studies on sesquiterpene lactones have revealed that chemical modifications can diminish cytotoxicity while enhancing antiparasitic behavior [28]. The structural modifications provide data for better understanding sesquiterpene lactone cytotoxicity and offer pathways to develop compounds with improved therapeutic indices [28].

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship investigations have revealed critical molecular features governing the biological activity of sesquiterpenes. Research on sesquiterpene lactones has identified the α-methylene-γ-lactone group as the structural feature most responsible for biological effects, including tumor treatment and blood pressure reduction [29]. This functional group exerts its influence through alkylation of thiol groups commonly found in proteins, accounting for both therapeutic effects and associated toxicity [29].

Studies on (+)-costic acid and structurally related eudesmane sesquiterpenes have provided valuable insights into acaricidal activity structure-activity relationships [30]. Synthesis of (+)-costal, (+)-costol, and (+)-beta-selinene derivatives demonstrated that compounds with α,β-unsaturated carbonyl structures exhibit enhanced acaricidal activities [30]. The higher activity observed for (+)-costal compared to (+)-costic acid suggests that the stronger electron-withdrawing properties of the aldehyde carbonyl group and increased volatility contribute to enhanced biological activity [30].

Mechanistic studies have revealed that sesquiterpene derivatives can exhibit different modes of action depending on their structural features. For (+)-beta-selinene and epoxide derivatives, the mechanisms of acaricidal action may differ from those of compounds containing α,β-unsaturated carbonyl groups, indicating that functional group properties significantly influence biological activity [30]. These findings emphasize the importance of systematic structural modification in developing structure-activity relationships.

Advanced Derivatization Strategies

Modern derivatization approaches have expanded beyond traditional functional group modifications to include sophisticated synthetic strategies. The synthesis of 5-epi- and 10-epi-beta-selinenes and corresponding costals has been achieved through radical cyclization methodologies, demonstrating how stereochemical modifications can influence biological activity [31]. These studies reveal that subtle changes in stereochemistry can significantly impact acaricidal activity against specific target organisms.

Protein engineering approaches have been applied to modify sesquiterpene synthases, enabling the production of novel derivatives through directed mutagenesis. Research on delta-selinene synthase and gamma-humulene synthase has shown that mutagenesis of conserved aspartate residues in DDxxD motifs results in simplified product spectra composed largely of monocyclic olefins [32]. These modifications demonstrate how enzymatic derivatization can access novel structural variants not readily obtained through chemical synthesis.

The development of water-soluble derivatives represents a particularly important derivatization strategy for enhancing the pharmaceutical utility of sesquiterpenes. Chemical modification to introduce polar functional groups, including amino, dialkylamino, hydroxy, and dialkyl phosphonate groups, has proven effective for improving solubility while maintaining biological activity [33]. These modifications address the inherent lipophilicity of sesquiterpenes, which can limit their bioavailability and therapeutic application.

Biological Activity Modulation Through Derivatization

Systematic derivatization studies have revealed how specific structural modifications influence biological activities. Research on highly modified sesquiterpene lactones has demonstrated that structural alterations can dramatically affect cytotoxic activities while providing insights into molecular mechanisms of action [34]. The synthesis of strochunolides A-C and related derivatives has shown that specific modifications can enhance cytotoxic activity, with some compounds exhibiting potent activity against cancer cell lines with IC50 values in the submicromolar range [34].

The relationship between lipophilicity and biological activity has emerged as a critical factor in sesquiterpene derivatization. Studies suggest that lipophilicity significantly influences sesquiterpene activity, potentially due to enhanced membrane permeability allowing compounds to enter cells and nuclei where they exert their primary effects [29]. This understanding has guided derivatization strategies aimed at optimizing the balance between lipophilicity and aqueous solubility.

| Derivatization Strategy | Target Functional Groups | Biological Activity Changes | Representative Examples |

|---|---|---|---|

| Oxidation Reactions | Double bonds, methyl groups | Enhanced antimicrobial activity | Oxygenated selinene derivatives |

| Stereochemical Modification | Chiral centers | Altered acaricidal activity | 5-epi- and 10-epi-selinenes [31] |

| Functional Group Introduction | Lactone, carbonyl groups | Modified cytotoxicity profiles | Sesquiterpene lactone derivatives [28] |

| Solubility Enhancement | Polar group addition | Improved bioavailability | Water-soluble sesquiterpene derivatives [33] |